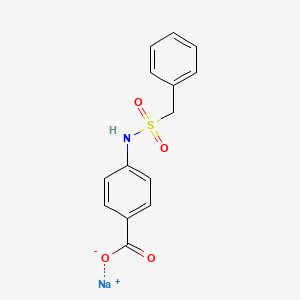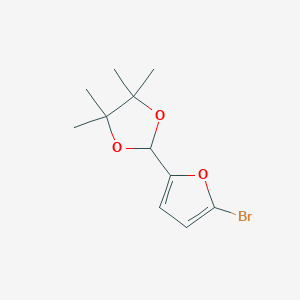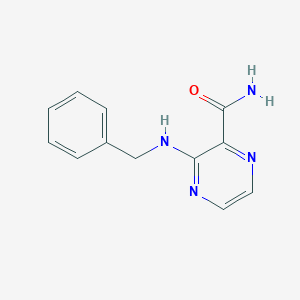
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is an organic compound that belongs to the class of indenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate typically involves the reaction of 4,6-dimethylindan-1-one with ethyl acetate under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar structure but lacks the acetate group.
5-Acetylindane: Another indanone derivative with different functional groups.
Dipyrone: Contains a pyrazolone core with similar functional groups.
Uniqueness
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with unique biological activities.
Properties
CAS No. |
65848-80-8 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(4,6-dimethyl-3-oxo-1,2-dihydroinden-5-yl)ethyl acetate |
InChI |
InChI=1S/C15H18O3/c1-9-8-12-4-5-14(17)15(12)10(2)13(9)6-7-18-11(3)16/h8H,4-7H2,1-3H3 |
InChI Key |
LRVKQXUXOATTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


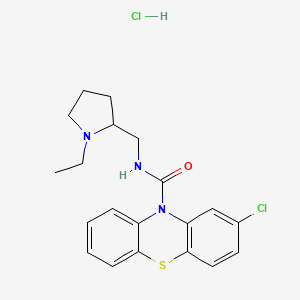

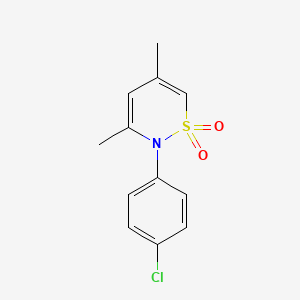
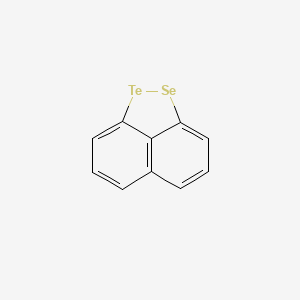
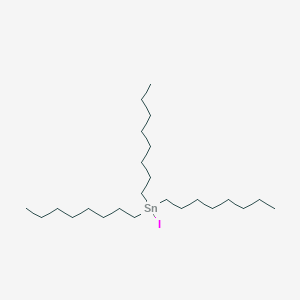
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
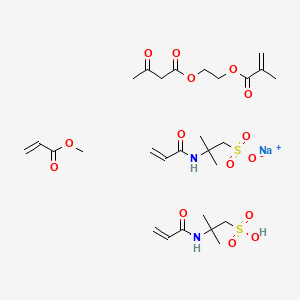
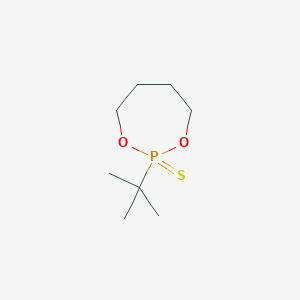

![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

